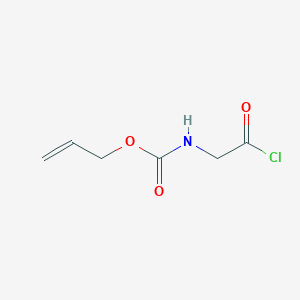

Allyloxycarbonylaminoacetyl chloride

Description

Properties

Molecular Formula |

C6H8ClNO3 |

|---|---|

Molecular Weight |

177.58 g/mol |

IUPAC Name |

prop-2-enyl N-(2-chloro-2-oxoethyl)carbamate |

InChI |

InChI=1S/C6H8ClNO3/c1-2-3-11-6(10)8-4-5(7)9/h2H,1,3-4H2,(H,8,10) |

InChI Key |

GJQIJBRQGLRYBM-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC(=O)NCC(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Allyl Chloride (CH₂=CH-CH₂-Cl)

- Structure : A chloroalkene with a terminal chlorine atom.

- Applications : Precursor for epichlorohydrin, plastics, and resins .

- Reactivity : Undergoes nucleophilic substitution (e.g., hydrolysis to allyl alcohol) and polymerization.

- Hazards: Flammable liquid (NFPA rating: 3); suspected carcinogen (NTP 1978 bioassay) .

Allylamine Hydrochloride (C₃H₈ClN)

- Structure : Primary amine hydrochloride with an allyl group.

- Applications : Pharmaceutical intermediate (e.g., antifungal agents) .

- Reactivity : Reacts with carbonyl compounds to form Schiff bases.

Allyl Chloroacetate (C₅H₇ClO₂)

- Structure : Allyl ester of chloroacetic acid.

- Applications: Monomer for specialty polymers; intermediate in agrochemicals .

- Reactivity : Ester hydrolysis under acidic/basic conditions.

Comparative Data Table

Research Findings and Key Differences

- Reactivity: Allyl chloride’s terminal Cl facilitates nucleophilic substitution, whereas this compound’s acyl chloride group reacts preferentially with amines (e.g., peptide coupling) . Allylamine hydrochloride’s NH₂ group enables condensation reactions, contrasting with the electrophilic Cl in allyl chloride .

- Stability: this compound’s Alloc group is stable under acidic conditions but cleaved by Pd⁰, unlike allyl chloroacetate, which hydrolyzes readily .

Q & A

Q. What are the recommended methods for synthesizing Allyloxycarbonylaminoacetyl chloride in laboratory settings?

The synthesis typically involves reacting the corresponding carboxylic acid (e.g., allyloxycarbonylaminoacetic acid) with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. The reaction is conducted under reflux in an inert solvent (e.g., dichloromethane) to ensure complete conversion. Post-reaction, excess reagent and byproducts (e.g., SO₂, HCl) are removed via distillation or vacuum evaporation. Purity is verified using techniques like NMR or FTIR .

Q. What safety protocols are critical when handling this compound?

Due to its reactivity with water and corrosive nature, strict precautions are necessary:

Q. How should this compound be stored to maintain stability?

Store in a cool, dry environment under inert gas (e.g., argon) to prevent hydrolysis. Avoid contact with moisture or humidity, as this generates hydrochloric acid and degrades the compound. Compatibility-tested containers (e.g., glass or fluoropolymer) are recommended .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated in nucleophilic substitution studies?

Mechanistic studies often employ kinetic analysis, isotopic labeling, or computational modeling. For example:

- Monitor reaction intermediates via in situ NMR to track acyl transfer pathways.

- Compare reactivity with other acyl chlorides (e.g., chloroacetyl chloride) to assess electronic effects of the allyloxycarbonylamino group .

- Use density functional theory (DFT) to calculate activation energies for key steps, such as nucleophilic attack at the carbonyl carbon .

Q. How should researchers address contradictions in toxicity data for this compound?

Discrepancies in toxicity studies (e.g., acute vs. chronic effects) may arise from differences in exposure models, species sensitivity, or metabolite pathways. To resolve these:

- Conduct longitudinal in vivo studies with controlled dosing to differentiate short-term irritation (e.g., mucosal damage) from long-term organ toxicity (e.g., hepatorenal effects) .

- Compare in vitro cytotoxicity assays (e.g., hepatic cell lines) with in silico toxicokinetic models to identify bioactivation pathways .

Q. What strategies optimize reaction yields when using this compound in peptide coupling?

Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reagent solubility and stabilize intermediates.

- Temperature control : Low temperatures (0–5°C) minimize side reactions like racemization.

- Catalyst use : Additives like HOBt (hydroxybenzotriazole) reduce activation energy for amide bond formation .

Q. What environmental impact assessments are relevant for this compound disposal?

Hydrolysis products (e.g., HCl, allyloxycarbonylaminoacetic acid) must be neutralized before disposal. Follow regulatory guidelines (e.g., DOT HAZMAT) for waste classification:

- Test hydrolyzed solutions for residual acidity using pH titration.

- Consult local regulations for permissible discharge limits of chlorinated byproducts .

Data Presentation and Analysis Guidelines

Q. How should researchers present spectroscopic data for this compound in publications?

- NMR : Report chemical shifts (δ) for the allyl group (e.g., 4.5–5.5 ppm for vinyl protons) and carbonyl carbons (~170 ppm in ¹³C NMR).

- IR : Highlight characteristic stretches (e.g., C=O at ~1800 cm⁻¹, C-Cl at ~750 cm⁻¹).

- Tabular summaries : Include retention times (HPLC), melting points, and elemental analysis results to validate purity .

Q. What statistical methods are appropriate for analyzing reaction yield variability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.